molecular formula C26H22ClN3O2S B2771187 [7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-73-2

[7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2771187
CAS No.: 892414-73-2
M. Wt: 475.99
InChI Key: BENZEWPFJBPBRH-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic system featuring a fused 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-hexaene core. Key substituents include a 4-chlorophenylmethylsulfanyl group at position 7, a 4-methylphenyl group at position 5, and a hydroxymethyl moiety at position 11. Structural characterization likely employs crystallographic tools such as SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

[7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-15-3-7-18(8-4-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-5-9-20(27)10-6-17/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENZEWPFJBPBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the 4-chlorobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with 4-chlorobenzylthiol.

    Addition of the p-tolyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Final functionalization to introduce the methanol group: This step may involve reduction or other suitable reactions to achieve the desired alcohol functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound (4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: The chlorobenzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups in place of the chlorobenzylthio group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could enable it to bind to specific biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with biological targets may lead to the development of new therapeutic agents for treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of (4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with fused heterocyclic systems, such as:

Compound Name Core Structure Substituents Biological Activity Reference
[7-[(4-Chlorophenyl)methylsulfanyl]-...methanol (Target) 2-Oxa-4,6,13-triazatricyclo 4-Cl-C₆H₄-CH₂S, 4-Me-C₆H₅, CH₂OH Hypothetical: Antidepressant N/A
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Hexaazatricyclo 4-MeO-C₆H₄, C₆H₅ Antimicrobial, Anticancer
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazo Tetrahydrotriazolo 2-Cl-C₆H₃, Cl-CH₂, MeS Unknown (structural analog)

Key Structural Differences :

  • Substituent Effects : The target compound’s 4-chlorophenyl and 4-methylphenyl groups may enhance lipophilicity compared to the methoxyphenyl group in , influencing membrane permeability.
  • Stereoelectronic Properties : The hydroxymethyl group at position 11 could participate in hydrogen bonding, a feature absent in the ethyl or methoxy-substituted analogues .
Crystallographic and Computational Comparisons
  • Bond Angles/Lengths : Crystallographic data for the ethyl-tetrahydrotriazolo compound reveals bond angles (e.g., O3–C12–C13 = 113.3°, N2–C12–C8 = 106.35°) that differ from hypothetical values for the target compound, suggesting conformational flexibility in the triazatricyclo core.
  • Electron Density Analysis: Multiwfn-based studies could compare electron localization (e.g., sulfur in methylsulfanyl groups) and electrostatic potentials, critical for receptor interactions.

Research Findings and Limitations

Key Findings
  • Computational Insights : Predicted logP values (estimated via Multiwfn ) suggest higher lipophilicity than methoxy-substituted analogues, aligning with enhanced blood-brain barrier penetration for neurological applications.

Biological Activity

The compound 7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a triazatricyclo framework and various functional groups that may contribute to its biological activity.

  • Molecular Formula : C26H22ClN3O2S
  • Molecular Weight : 475.99 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

  • Antibacterial Activity : Preliminary studies have shown that compounds with similar structural motifs exhibit moderate to strong antibacterial activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The presence of the chlorophenyl and methylsulfanyl groups is thought to enhance this activity.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have demonstrated strong activity against urease, which is significant for conditions like urinary tract infections.
  • Binding Interactions : Docking studies suggest that the compound can effectively bind to bovine serum albumin (BSA), indicating its potential for therapeutic applications through enhanced bioavailability and prolonged circulation time in vivo. .

Case Studies and Research Findings

Several studies have investigated compounds structurally related to the target compound:

  • Study on Antibacterial Properties : A study evaluated a series of synthesized compounds with similar triazatricyclo structures for their antibacterial properties. The findings indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. .
  • Enzyme Inhibition Research : Another research focused on the enzyme inhibitory activities of triazatricyclo derivatives. It was found that specific modifications in the chemical structure led to enhanced inhibition of AChE and urease activities, suggesting a structure-activity relationship (SAR) that could be exploited for drug development. .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntibacterialModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionStrong inhibition of urease
Binding AffinityEffective binding to BSA

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